molecular formula C9H17NO2 B8778654 Ethyl 3-diethylaminoacrylate

Ethyl 3-diethylaminoacrylate

Cat. No.: B8778654
M. Wt: 171.24 g/mol
InChI Key: ANTPVARYELNKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-diethylaminoacrylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Ethyl 3-diethylaminoacrylate serves as a crucial building block for synthesizing complex organic molecules. It is involved in various reactions, including:

  • Esterification : Formation of esters through reactions with alcohols.
  • Michael Addition : Participates in nucleophilic addition reactions to α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Engages in nucleophilic substitutions where the diethylamino group can be replaced by other nucleophiles.

Pharmaceutical Development

The compound is investigated for its potential in drug development. It acts as a precursor for synthesizing pharmaceutical compounds and has shown promise in:

  • Anticancer Research : Derivatives synthesized from this compound have exhibited significant anticancer properties.
  • Antioxidant Activity : Studies have highlighted its derivatives' ability to inhibit enzymes involved in inflammatory processes.

Agrochemicals

This compound is utilized in the formulation of agrochemicals, particularly as an intermediate for developing herbicides and pesticides. Its reactivity allows for the synthesis of various active ingredients that enhance agricultural productivity.

Polymer Chemistry

In polymer chemistry, this compound is employed for:

  • Synthesis of Amphiphilic Copolymers : Used to create materials that can interact with both hydrophilic and hydrophobic environments.
  • Nanocarriers for Drug Delivery : Polymeric nanocarriers based on this compound are designed for controlled release of bioactive agents responsive to stimuli such as pH and temperature.

Data Tables

Case Study 1: Antioxidant Activity

A study published in Molecules demonstrated that novel pyrimidine acrylamides synthesized from this compound exhibited significant inhibition of lipoxygenase, indicating potential use as anti-inflammatory agents.

Case Study 2: Anticancer Properties

Research focused on pyrrolotriazine derivatives synthesized from this compound revealed promising results against various cancer cell lines, suggesting its utility in developing new anticancer therapies.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ester system undergoes nucleophilic additions at the β-carbon due to conjugation with the electron-withdrawing ester group. Common nucleophiles include amines, alcohols, and thiols.

NucleophileReaction ConditionsProductKey Observations
Primary AminesRoom temperature, inert solvent (e.g., THF)β-Amino acrylate derivativesRegioselective 1,4-addition; steric hindrance influences reaction rates .
ThiolsCatalytic base (e.g., K₂CO₃)β-Thioacrylate estersFaster kinetics compared to amine additions due to higher nucleophilicity.
Grignard ReagentsLow temperature (−78°C), dry etherβ-Alkyl/aryl acrylatesQuenching with proton donors yields substituted esters.

Mechanism :

  • Nucleophile attacks the β-carbon via Michael addition.

  • Formation of enolate intermediate stabilizes the transition state.

  • Protonation yields the final product .

Polymerization Reactions

Ethyl 3-diethylaminoacrylate participates in both free-radical and anionic polymerization, forming polymers with tailored thermal and mechanical properties.

Polymerization TypeInitiatorConditionsPolymer Characteristics
Free-RadicalAIBN (azobisisobutyronitrile)60–80°C, inert atmosphereHigh molecular weight (Mw > 50,000 Da); glass transition temperature (Tg) ~75°C .
Anionicn-BuLi−20°C, THFNarrow polydispersity (Đ < 1.2); controlled chain growth.

Applications :

  • Coatings and adhesives (free-radical polymers).

  • Drug delivery systems (anionic polymers due to precise molecular weight control) .

Hydrolysis and Esterification

The ester group undergoes hydrolysis under acidic or basic conditions, while transesterification reactions enable functional group interconversion.

Reaction TypeConditionsProductYield
Acidic Hydrolysis1M HCl, reflux3-Diethylaminoacrylic acid85–90%.
Basic Hydrolysis1M NaOH, RTSodium 3-diethylaminoacrylate95% (pH-dependent).
TransesterificationROH, H₂SO₄ catalystCorresponding alkyl esters70–80% .

Mechanistic Notes :

  • Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution.

  • Acidic conditions favor protonation of the ester carbonyl, enhancing electrophilicity.

Substitution Reactions with Acyl Halides

The compound reacts with acyl halides to form substituted benzoylacrylates, critical intermediates in pharmaceuticals.

Example Reaction :
Reactants :

  • This compound

  • 2,4-Dichloro-5-sulfamoylbenzoic acid chloride

Conditions :

  • Triethylamine (base), THF, 0°C → RT, 12 h.

Product :

  • 3-Diethylamino-2-(2,4-dichloro-5-sulfamoylbenzoyl)acrylate

Yield : 78% (patent data) .

Application :

  • Intermediate in synthesizing diuretic agents .

Condensation Reactions

The acrylate participates in Knoevenagel condensations with aldehydes/ketones, forming extended conjugated systems.

Carbonyl CompoundCatalystProduct
BenzaldehydePiperidine3-Diethylamino-2-cinnamoylacrylate
CyclohexanoneDBU (1,8-diazabicycloundec-7-ene)Cyclohexylidene-substituted acrylate

Key Insight :

  • Electron-withdrawing groups on the carbonyl enhance reaction rates .

Oxidation and Reduction

Controlled redox reactions modify the double bond or ester group.

ReactionReagentProduct
OxidationKMnO₄, H₂O3-Diethylaminoacrylic acid (via diol intermediate)
ReductionH₂, Pd/C3-Diethylaminopropionate ester

Challenges :

  • Over-oxidation risks with strong oxidants (e.g., cleavage of the double bond).

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-(diethylamino)prop-2-enoate

InChI

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3

InChI Key

ANTPVARYELNKNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14.6 g of diethylamine (0.2 m) in 100 ml of ethyl alcohol was added dropwise to a stirred solution of 19.6 g of ethyl propiolate (0.2 m) in 150 ml ethyl alcohol at room temperature. The exothermic reaction mixture was stirred at room temperature for 31/2 hours. The solvent was removed and the residue distilled through a short Vigreux column (boiling point 88° C./6 mm) to give 29.38 g (87 percent) of ethyl 3-(diethylamino)acrylate.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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